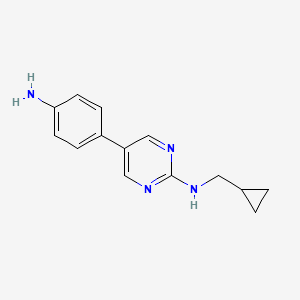![molecular formula C19H19N7 B6443808 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline CAS No. 2548976-74-3](/img/structure/B6443808.png)
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline is a quinoline-containing small molecule that has been studied for its potential applications in the field of medicinal chemistry. This molecule is a derivative of purine and is a member of the quinoline family of compounds. It has been found to have a variety of biological activities, including antibacterial, anti-inflammatory, and antifungal activities. In addition, it has been studied for its potential use as an anti-cancer agent.
科学的研究の応用
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including antibacterial, anti-inflammatory, and antifungal activities. In addition, it has been studied for its potential use as an anti-cancer agent. In particular, it has been found to inhibit the growth of cancer cells, including lung, breast, and colon cancer cells.
作用機序
Target of Action
Similar compounds, such as n-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9h-purine derivatives, have shown promising anticancer activity against a panel of human cancer cell lines .
Mode of Action
Related compounds have been found to induce g2/m phase arrest in cell cycle analysis, suggesting that they may interact with their targets to disrupt normal cell cycle progression .
Biochemical Pathways
Related compounds have been found to induce apoptosis in mcf-7 breast cancer cells , suggesting that they may affect pathways related to cell survival and death.
Result of Action
Related compounds have been found to induce apoptosis in mcf-7 breast cancer cells , suggesting that they may have a similar effect.
実験室実験の利点と制限
The main advantage of using 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline in laboratory experiments is its ability to bind to the enzyme topoisomerase II, which is involved in DNA replication and repair. By binding to this enzyme, 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline is thought to inhibit the activity of topoisomerase II, thus preventing the replication and repair of cancer cells. However, one limitation of using this molecule in laboratory experiments is its potential cytotoxicity. As such, it is important to exercise caution when handling this molecule in the laboratory.
将来の方向性
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline has a wide range of potential applications in the field of medicinal chemistry. Future research should focus on further exploring the biochemical and physiological effects of this molecule, as well as its potential use as an anti-cancer agent. In addition, further research should focus on the optimization of the synthesis method, as well as the development of more efficient and cost-effective methods for the production of this molecule. Furthermore, future research should focus on the development of new and improved methods for the delivery of this molecule to target cells, as well as the development of new and improved methods for the detection and quantification of this molecule in biological samples. Finally, future research should also focus on the development of new and improved methods for the evaluation of the safety and efficacy of this molecule in clinical trials.
合成法
The synthesis of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline is achieved through a two-step process. The first step involves the reaction of 9-methyl-9H-purin-6-yl piperazine with 4-chloro-6-methoxyquinoline to form the intermediate 4-(4-chloro-6-methoxyquinolin-1-yl)-9-methyl-9H-purin-6-yl piperazine. This intermediate is then reacted with sodium hydroxide to form the desired 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline.
特性
IUPAC Name |
4-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-24-13-23-17-18(24)21-12-22-19(17)26-10-8-25(9-11-26)16-6-7-20-15-5-3-2-4-14(15)16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWULYEANGGFCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443727.png)
![8-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443735.png)
![8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443737.png)
![8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443742.png)
![8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443745.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6443753.png)
![8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443768.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6443781.png)

![4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile](/img/structure/B6443795.png)
![2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443798.png)
![4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6443819.png)
![3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443836.png)
![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B6443845.png)